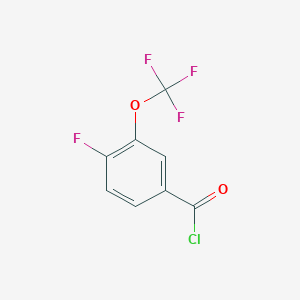

4-Fluoro-3-(trifluoromethoxy)benzoyl chloride

描述

4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (CAS: 189807-21-4; molecular formula: C₈H₃ClF₄O) is a fluorinated aromatic acyl chloride characterized by a fluorine atom at the 4-position and a trifluoromethoxy group (-OCF₃) at the 3-position of the benzene ring. Its molecular weight is 226.56 g/mol, and it exists as a colorless to pale yellow liquid with a boiling point of 157°C and a density of 1.495 g/cm³ . The compound is highly reactive due to the electron-withdrawing effects of the fluorine and trifluoromethoxy groups, which activate the carbonyl carbon for nucleophilic substitution reactions. It is widely used in pharmaceutical and agrochemical synthesis, particularly in the preparation of active intermediates for anxiolytics and other bioactive molecules .

属性

IUPAC Name |

4-fluoro-3-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-7(14)4-1-2-5(10)6(3-4)15-8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKQDNJBLSIOJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-08-2 | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 4-fluoro-3-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid is converted to the corresponding acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine would yield an amide, while coupling with an aryl boronic acid would produce a biaryl compound .

科学研究应用

4-Fluoro-3-(trifluoromethoxy)benzoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals

作用机制

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or coupling partner used .

相似化合物的比较

Key Observations:

Substituent Effects :

- The trifluoromethoxy group (-OCF₃) is bulkier and more electron-withdrawing than the trifluoromethyl group (-CF₃), leading to distinct electronic and steric profiles. For example, this compound exhibits greater reactivity in nucleophilic acyl substitutions compared to its trifluoromethyl analogue due to the enhanced electron-withdrawing effect of -OCF₃ .

- Chlorine substituents (e.g., in 4-chloro-3-(trifluoromethoxy)benzoyl chloride) reduce reactivity compared to fluorine due to weaker electronegativity, but increase molecular weight and stability .

Boiling Points :

- The boiling point of this compound (157°C) is significantly higher than that of 4-(trifluoromethoxy)benzoyl chloride (90–92°C at 15 mmHg), likely due to increased polarity and molecular interactions from the additional fluorine atom .

Applications :

- Compounds with -OCF₃ groups are preferred in drug synthesis for their metabolic stability and lipophilicity. For instance, this compound is used in anxiolytic phthalimide derivatives, whereas 3-chloro-4-fluorobenzoyl chloride is employed in herbicides .

生物活性

4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (CAS No. 886501-08-2) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and applications in drug development, supported by relevant data and case studies.

- Molecular Formula : C₈H₃ClF₄O₂

- Molecular Weight : 242.55 g/mol

- Appearance : Colorless to pale yellow liquid

- Purity : Typically ≥ 98%

Synthesis

This compound can be synthesized through various methods, including:

- Reactions involving fluorinated intermediates .

- Chlorination of corresponding benzoic acids .

The synthesis often requires careful control of reaction conditions to ensure the stability of the compound due to its moisture sensitivity and potential reactivity with water, which can lead to hazardous byproducts.

Antimicrobial Properties

Research indicates that fluorinated compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound showed promising results against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Anti-Cancer Activity

In vitro studies have assessed the anti-cancer properties of related fluorinated compounds. For instance, certain derivatives have been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of fluorine atoms enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Enzyme Inhibition

Fluorinated benzoyl chlorides are known to interact with specific enzymes, acting as inhibitors. For example, compounds similar to this compound have been studied for their ability to inhibit enzymes involved in cancer metabolism, thus providing a therapeutic angle for cancer treatment .

Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Study 2: Anti-Cancer Mechanisms

Another study focused on the anti-cancer mechanisms of related fluorinated compounds. The findings revealed that these compounds could significantly reduce cell viability in prostate cancer cell lines (LNCaP), with IC50 values in the low micromolar range. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

Data Table: Biological Activity Overview

常见问题

Q. What spectroscopic methods are critical for confirming the structural identity of 4-fluoro-3-(trifluoromethoxy)benzoyl chloride?

- Methodological Answer : Electron ionization mass spectrometry (EI-MS) is essential for determining molecular weight and fragmentation patterns. For this compound, the molecular ion peak at m/z 226.555 (CHClFO) confirms the molecular formula. Additional characterization via NMR is recommended to resolve signals for the fluorine atoms at the 4-position and trifluoromethoxy group. Infrared spectroscopy (IR) should identify the carbonyl stretch (~1760–1800 cm) and C-Cl bonds (~550–850 cm). Reference mass spectral data from NIST is critical for validation .

| Technique | Key Peaks/Features |

|---|---|

| EI-MS | Molecular ion at m/z 226.555 |

| NMR | Distinct shifts for -F (4-position) and -OCF |

| IR | C=O (~1775 cm), C-Cl (~750 cm) |

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer : Due to its reactivity as an acyl chloride, store under inert gas (argon or nitrogen) at 0–6°C to minimize hydrolysis. Use anhydrous solvents (e.g., dry dichloromethane) for reactions. Safety protocols from SDS guidelines recommend corrosion-resistant containers and handling in fume hoods with PPE (gloves, goggles) due to its corrosive nature .

Q. What are the typical reaction pathways for this compound in synthetic chemistry?

- Methodological Answer : It primarily acts as an acylating agent. For example:

- Amidation : React with amines (e.g., benzylamine) in dichloromethane at 0°C to form amides.

- Esterification : Use alcohols (e.g., methanol) with a base (e.g., triethylamine) to form esters.

- Derivatization : In LC-MS metabolomics, label amines or hydroxyl groups in analytes via nucleophilic acyl substitution .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying reaction conditions?

- Methodological Answer : Conduct kinetic studies under controlled humidity (e.g., 0%, 50%, 100% RH) using thermogravimetric analysis (TGA) or NMR to track hydrolysis rates. For solvent compatibility, test polar aprotic (DMF, THF) vs. non-polar solvents (toluene). Advanced applications, such as its use in synthesizing chiral stationary phases for SFC, require strict moisture-free conditions during bonding to cellulose matrices .

Q. What strategies resolve contradictions in reported reactivity of this compound with nucleophiles?

- Methodological Answer : Discrepancies may arise from steric hindrance (trifluoromethoxy group at 3-position) or electronic effects (electron-withdrawing fluorine). Use computational chemistry (DFT) to model transition states. Experimentally, compare reaction rates with analogs (e.g., 4-fluorobenzoyl chloride) under identical conditions. LC-MS monitoring of byproducts (e.g., HCl release) can clarify competing pathways .

Q. How can trace quantification of this compound in biological matrices be optimized?

- Methodological Answer : Derivatize residual acyl chloride groups post-reaction using deuterated internal standards (e.g., d-benzoyl chloride) for isotope dilution LC-MS/MS. Validate methods using spike-recovery experiments in rat dialysate or human serum. Limit of detection (LOD) improvements require optimizing mobile phase pH (e.g., 2.5–3.5) to enhance ionization .

Safety and Regulatory Considerations

- Carcinogenicity : While direct data for this compound is limited, IARC classifies structurally related benzoyl chlorides as Group 2A (probable carcinogens) based on animal studies. Use ALARA (As Low As Reasonably Achievable) principles for exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。